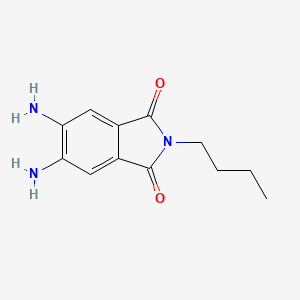

5,6-Diamino-2-butylisoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Diamino-2-butylisoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research . The molecular formula of this compound is C12H15N3O2, and it has a molecular weight of 233.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . For 5,6-Diamino-2-butylisoindoline-1,3-dione, the synthesis can be achieved through a series of reactions involving the appropriate amine and anhydride precursors under controlled conditions. The reaction is usually carried out in a solvent such as toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and the use of catalytic systems are common approaches to enhance the efficiency and sustainability of the synthesis process . The compounds are typically produced in batch reactors, followed by purification and quality control steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-butylisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5,6-Diamino-2-butylisoindoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-butylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease . The exact molecular interactions and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the specific substitutions present in 5,6-Diamino-2-butylisoindoline-1,3-dione.

N-Substituted Imides: Compounds with similar core structures but different substituents, leading to varied biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific receptors and inhibit protein aggregation sets it apart from other isoindoline derivatives .

Biological Activity

5,6-Diamino-2-butylisoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antitumor properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2, with a molecular weight of 219.27 g/mol. The compound features an isoindoline structure characterized by a bicyclic framework that includes a five-membered ring fused to a six-membered ring. The presence of two amino groups at the 5 and 6 positions and a butyl group at the 2 position contributes to its unique chemical properties and potential biological activities.

Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent . It has been shown to inhibit specific enzymes involved in cancer cell proliferation. The compound's structural similarity to folic acid suggests it may interact with folate pathways critical for cellular metabolism and growth. In vitro studies indicate that it can modulate biological processes related to cell division and differentiation.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It inhibits enzymes that are crucial for the proliferation of cancer cells.

- Folate Pathway Interaction : Due to its structural resemblance to folic acid, it may interfere with folate metabolism.

This dual action enhances its potential as an antitumor agent.

Synthesis Methods

Several synthesis methods have been explored for producing this compound. These methods allow for the production of the compound in various purities and yields depending on specific conditions used. Common reagents include various amines and acylating agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-benzylisoindoline-1,3-dione | Benzyl group at position 2 | Potentially different pharmacokinetics |

| 5-Amino-2-methylisoindoline-1,3-dione | Methyl group at position 2 | May exhibit altered biological activity |

| 5-Amino-2-propylisoindoline-1,3-dione | Propyl group at position 2 | Variations in solubility and stability |

These compounds are distinguished by their substituents on the isoindoline structure, which can significantly affect their biological activity and chemical reactivity.

Case Studies and Research Findings

A notable study evaluated the antitumor activity of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer therapeutic agent.

Additionally, preliminary pharmacokinetic studies showed that the compound has favorable absorption characteristics when administered orally in animal models .

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

5,6-diamino-2-butylisoindole-1,3-dione |

InChI |

InChI=1S/C12H15N3O2/c1-2-3-4-15-11(16)7-5-9(13)10(14)6-8(7)12(15)17/h5-6H,2-4,13-14H2,1H3 |

InChI Key |

VXGCYMSQDNVCJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=CC(=C(C=C2C1=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.